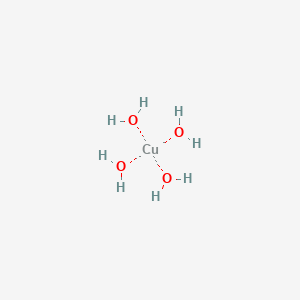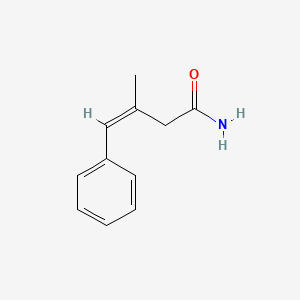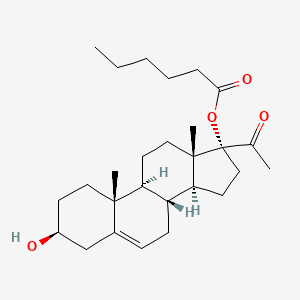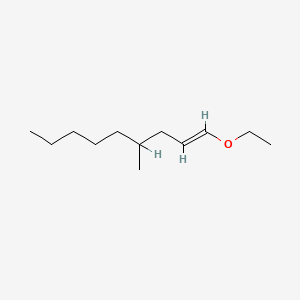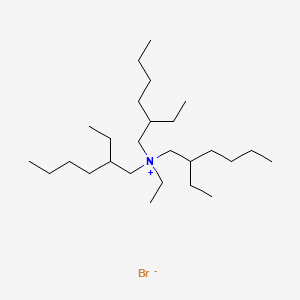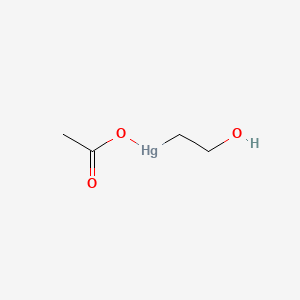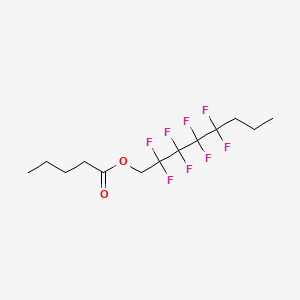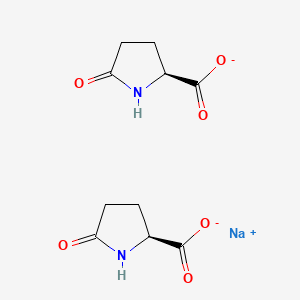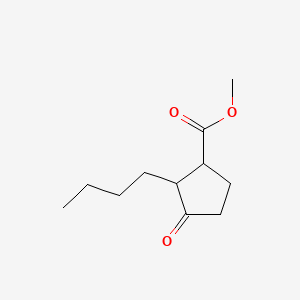
Methyl 2-butyl-3-oxocyclopentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-丁基-3-氧代环戊烷甲酸甲酯是一种有机化合物,分子式为C11H18O3。它是环戊烷甲酸的衍生物,其特征是在环戊烷环上存在一个丁基和一个酮基。由于其独特的结构和反应性,该化合物在化学的各个领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
2-丁基-3-氧代环戊烷甲酸甲酯的合成通常涉及在酸催化剂存在下用甲醇酯化2-丁基-3-氧代环戊烷甲酸。该反应在回流条件下进行,以确保酸完全转化为酯。
工业生产方法
在工业环境中,可以使用连续流动反应器扩大2-丁基-3-氧代环戊烷甲酸甲酯的生产规模。这些反应器允许对反应条件(如温度和压力)进行精确控制,从而导致最终产物的产率和纯度更高。
化学反应分析
反应类型
2-丁基-3-氧代环戊烷甲酸甲酯会发生各种化学反应,包括:
氧化: 酮基可以被氧化形成羧酸。
还原: 酮基可以被还原形成醇。
取代: 酯基可以发生亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺类和醇类等亲核试剂可以在酸性或碱性条件下与酯基反应。
形成的主要产物
氧化: 2-丁基-3-氧代环戊烷甲酸。
还原: 2-丁基-3-羟基环戊烷甲酸甲酯。
取代: 各种取代的酯类和酰胺类。
科学研究应用
2-丁基-3-氧代环戊烷甲酸甲酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 它作为生物活性化合物的合成前体。
医药: 正在研究其在药物开发中的潜在用途。
工业: 它被用于生产特种化学品和材料。
作用机制
2-丁基-3-氧代环戊烷甲酸甲酯的作用机制涉及其与各种分子靶标的相互作用。酯基和酮基可以参与与酶和受体的氢键和其他相互作用,从而影响生物途径。确切的分子靶标和途径取决于该化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
2-氧代环戊烷甲酸甲酯: 结构相似,但缺少丁基。
3-甲基-2-氧代环戊烷甲酸乙酯: 结构相似,但具有乙基而不是丁基。
独特性
2-丁基-3-氧代环戊烷甲酸甲酯的独特性在于丁基的存在,这会影响其反应性和与其他分子的相互作用。这使其成为特定合成和研究应用的宝贵化合物。
属性
CAS 编号 |
37172-61-5 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
methyl 2-butyl-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-8-9(11(13)14-2)6-7-10(8)12/h8-9H,3-7H2,1-2H3 |
InChI 键 |
ICIZBTGTSKEFDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(CCC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


